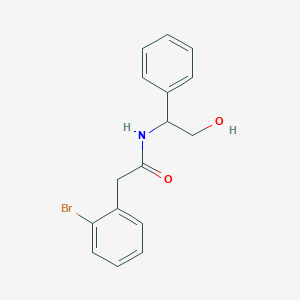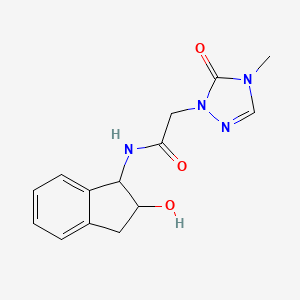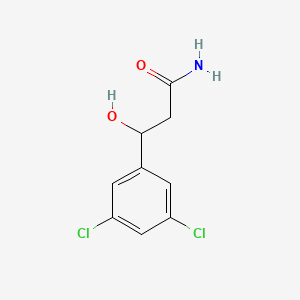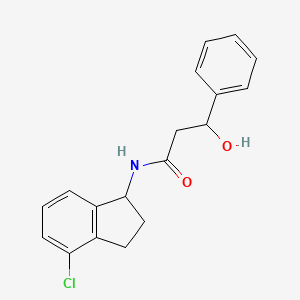![molecular formula C20H29NO2 B6637759 4-(2,3,4,5,7,8,9,10-Octahydrobenzo[h][1]benzoxepin-5-ylamino)cyclohexan-1-ol](/img/structure/B6637759.png)
4-(2,3,4,5,7,8,9,10-Octahydrobenzo[h][1]benzoxepin-5-ylamino)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3,4,5,7,8,9,10-Octahydrobenzo[h][1]benzoxepin-5-ylamino)cyclohexan-1-ol is a chemical compound that has been widely studied in scientific research due to its unique properties. This compound is also known as O-Desmethylvenlafaxine or ODV, and it is a metabolite of the antidepressant drug Venlafaxine. ODV has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
ODV works by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood. By increasing the levels of these neurotransmitters in the brain, ODV helps to alleviate the symptoms of depression and anxiety.
Biochemical and Physiological Effects:
ODV has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the inhibition of inflammatory cytokines. It has also been found to have antioxidant and neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using ODV in lab experiments is its high potency and specificity, which allows for precise targeting of specific biochemical pathways. However, one of the limitations of using ODV is its high cost, which can make it difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research on ODV. One area of interest is the development of new drugs based on ODV that have improved pharmacological properties and fewer side effects. Another area of interest is the investigation of the potential use of ODV in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of action of ODV and its potential applications in various fields of medicine.
Conclusion:
In conclusion, ODV is a promising compound that has been extensively studied for its potential use in the treatment of various disorders. Its unique properties, including its high potency and specificity, make it a valuable tool for scientific research. Further studies are needed to fully understand the mechanisms of action of ODV and its potential applications in various fields of medicine.
Synthesis Methods
The synthesis of ODV involves the reduction of Venlafaxine, which is an active ingredient in many antidepressant medications. The reduction process can be carried out using various methods, including catalytic hydrogenation, electrochemical reduction, and chemical reduction using reducing agents such as sodium borohydride.
Scientific Research Applications
ODV has been extensively studied for its potential use in the treatment of various disorders, including depression, anxiety, and neuropathic pain. It has been found to have similar pharmacological properties to Venlafaxine, but with fewer side effects. ODV has also been studied for its potential use in the treatment of other disorders such as migraines, hot flashes, and post-traumatic stress disorder.
properties
IUPAC Name |
4-(2,3,4,5,7,8,9,10-octahydrobenzo[h][1]benzoxepin-5-ylamino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2/c22-17-9-7-16(8-10-17)21-19-6-3-11-23-20-13-15-5-2-1-4-14(15)12-18(19)20/h12-13,16-17,19,21-22H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCIMKOXTUIYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(C=C2C1)C(CCCO3)NC4CCC(CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3,4,5,7,8,9,10-Octahydrobenzo[h][1]benzoxepin-5-ylamino)cyclohexan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Cyclopropylethylsulfonyl)piperidin-4-yl]ethanol](/img/structure/B6637688.png)

![[1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6637704.png)


![N-(2-cyanoethyl)-3-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-N-methylpropanamide](/img/structure/B6637732.png)

![1-(1-Tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6637753.png)

![1-Methoxy-4-(2,3,4,5,7,8,9,10-octahydrobenzo[h][1]benzoxepin-5-ylamino)butan-2-ol](/img/structure/B6637768.png)
![4-[(7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B6637770.png)
![1-[3-(Furan-2-ylmethylamino)pyridin-2-yl]piperidin-4-ol](/img/structure/B6637777.png)
![2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide](/img/structure/B6637779.png)